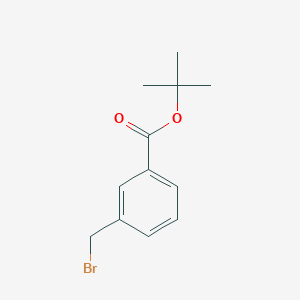

Tert-butyl 3-(bromomethyl)benzoate

描述

The Significance of Benzylic Halides in Complex Molecule Construction

Benzylic halides are foundational reagents in organic chemistry, primarily due to the unique reactivity of the benzylic position. numberanalytics.com The carbon atom adjacent to the aromatic ring can stabilize a positive charge (carbocation), a negative charge (carbanion), or an unpaired electron (radical) through resonance with the pi-system of the ring. masterorganicchemistry.com This inherent stability facilitates a variety of transformations that are crucial for the assembly of complex molecules.

The utility of benzylic halides is particularly evident in their participation in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) and elimination reactions (E1 and E2). youtube.com In these reactions, the halogen acts as a good leaving group, allowing for the introduction of a wide array of nucleophiles, including those containing oxygen, nitrogen, sulfur, and carbon. This versatility makes benzylic halides indispensable for creating diverse functional groups and extending carbon chains. For instance, they are commonly employed in the synthesis of pharmaceuticals and agrochemicals. numberanalytics.com

Furthermore, benzylic halides are precursors to benzylic radicals, which are key intermediates in various synthetic methodologies. nih.gov The generation of these radicals, often through the use of light or a radical initiator, opens up pathways for reactions such as Giese couplings with electron-deficient alkenes, providing a powerful tool for constructing complex molecular frameworks. nih.gov The ability to form resonance-stabilized benzylic radicals from the relatively weak C-H bonds at the benzylic position underlies their selective halogenation. masterorganicchemistry.comlibretexts.org

Historical Perspectives on Halogenation Methodologies

The introduction of a halogen atom at the benzylic position, known as benzylic halogenation, has a history rooted in the early explorations of organic reactions. numberanalytics.com Initially, direct halogenation using elemental halogens like bromine (Br2) was employed. However, this method often suffers from a lack of selectivity, as the halogen can also react with the aromatic ring, especially in the absence of a radical initiator. masterorganicchemistry.com

A significant advancement in benzylic halogenation came with the development of free-radical halogenation techniques. wikipedia.org This approach typically involves the use of a radical initiator, such as UV light or a chemical initiator, to generate halogen radicals. numberanalytics.comwikipedia.org These radicals then selectively abstract a benzylic hydrogen, which is weaker than other C-H bonds in the molecule due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.comlibretexts.org

A key innovation in this area was the introduction of N-bromosuccinimide (NBS) as a reagent for benzylic bromination. libretexts.org NBS provides a low, steady concentration of bromine, which favors the radical substitution pathway over addition to any double bonds that might be present in the molecule. libretexts.orglibretexts.org This method, often referred to as the Wohl-Ziegler reaction, has become a standard and highly selective procedure for introducing a bromine atom at the benzylic position. wikipedia.org Over the years, further refinements have led to the development of various reagents and conditions to improve the efficiency and selectivity of benzylic halogenation, catering to the specific needs of complex syntheses. rsc.org

Positioning Tert-butyl 3-(bromomethyl)benzoate within the Landscape of Functionalized Benzoates

This compound is a bifunctional molecule that combines the reactivity of a benzylic bromide with the properties of a tert-butyl benzoate (B1203000) ester. achemblock.comnih.gov This specific combination of functional groups makes it a valuable and strategic building block in multistep organic synthesis.

The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality. orgsyn.org Tert-butyl esters are generally stable under basic conditions but can be readily cleaved under acidic conditions, providing an orthogonal protecting group strategy when other ester types (like methyl or ethyl esters) are present in the molecule. orgsyn.orgorganic-chemistry.org This allows for the selective deprotection and subsequent reaction of the carboxylic acid at a later stage in a synthetic sequence.

The bromomethyl group, as a benzylic halide, provides a reactive handle for a wide range of chemical transformations. It can participate in nucleophilic substitution reactions to introduce various substituents or be used to form organometallic reagents. The meta-substitution pattern of the bromomethyl and tert-butoxycarbonyl groups on the benzene (B151609) ring is also significant. The electronic properties of the benzoate group can influence the reactivity of the benzylic position, a concept explained by the Hammett equation which relates reaction rates and equilibrium constants for reactions of benzoic acid derivatives. wikipedia.org

Therefore, this compound is not merely a simple benzylic halide but a sophisticated, functionalized building block. Its design allows for the sequential and controlled introduction of different molecular fragments, making it a powerful tool for the synthesis of complex target molecules, including active pharmaceutical ingredients (APIs). mdpi.com The strategic placement of the reactive bromomethyl group and the protected carboxyl group offers chemists a high degree of control and flexibility in their synthetic endeavors.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | achemblock.com |

| CAS Number | 126062-63-3 | achemblock.com |

| Molecular Formula | C12H15BrO2 | achemblock.comuni.lu |

| Molecular Weight | 271.15 g/mol | achemblock.com |

| Purity | 95% | achemblock.com |

| MDL Number | MFCD16620833 | achemblock.com |

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 3-(bromomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-12(2,3)15-11(14)10-6-4-5-9(7-10)8-13/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVVBSNKXPFYMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561954 | |

| Record name | tert-Butyl 3-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126062-63-3 | |

| Record name | tert-Butyl 3-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(bromomethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 3 Bromomethyl Benzoate

Regioselective Bromination Strategies

The introduction of a bromine atom specifically at the benzylic position of a toluene (B28343) derivative is a key transformation in the synthesis of tert-butyl 3-(bromomethyl)benzoate. This requires regioselective bromination, a process that favors substitution at the carbon adjacent to the aromatic ring over substitution on the ring itself. Radical bromination is the most common and effective method for achieving this selectivity.

Radical Bromination Mechanisms and Optimization

Radical bromination proceeds via a free radical chain mechanism. The reaction is initiated by the formation of a bromine radical, which then abstracts a hydrogen atom from the benzylic position of the starting material, tert-butyl 3-methylbenzoate. This generates a resonance-stabilized benzylic radical, which then reacts with a bromine source to form the desired product and another bromine radical, propagating the chain.

Several factors can be optimized to enhance the efficiency and selectivity of this reaction, including the choice of brominating agent, the initiation method, and the use of catalysts.

N-Bromosuccinimide (NBS) is a widely used reagent for benzylic bromination. youtube.comnumberanalytics.com Its primary advantage over molecular bromine (Br₂) is its ability to maintain a low, constant concentration of bromine in the reaction mixture. chadsprep.commasterorganicchemistry.com This is crucial for minimizing side reactions, such as electrophilic addition to the aromatic ring. chadsprep.com The reaction is typically initiated by a radical initiator or by light. chadsprep.com

The mechanism of NBS-mediated bromination involves the in-situ generation of a small amount of Br₂ through the reaction of NBS with trace amounts of HBr. youtube.com This Br₂ is then homolytically cleaved by an initiator or light to form bromine radicals. youtube.com These radicals abstract a benzylic hydrogen, leading to a resonance-stabilized benzylic radical. youtube.com This radical then reacts with Br₂ to yield the benzylic bromide and a new bromine radical, which continues the chain reaction. youtube.com

The use of NBS in a suitable solvent is a cornerstone of this methodology. While carbon tetrachloride was historically used, concerns over its environmental impact have led to the exploration of alternative solvents. researchgate.net Acetonitrile has been shown to be an effective and more environmentally benign option. acs.org

| Reagent | Role | Key Features |

| N-Bromosuccinimide (NBS) | Brominating Agent | Provides a low, steady concentration of Br₂, enhancing selectivity for benzylic bromination. chadsprep.commasterorganicchemistry.com |

| Radical Initiator (e.g., AIBN) | Initiator | Promotes the formation of bromine radicals to start the chain reaction. gla.ac.uk |

| Solvent (e.g., Acetonitrile) | Reaction Medium | Solubilizes reactants and influences reaction rate and selectivity. acs.org |

Light can serve as an effective initiator for radical bromination reactions. gla.ac.ukresearchgate.net Photochemical initiation involves the use of light, often from a household compact fluorescent lamp or an incandescent light bulb, to induce the homolytic cleavage of the bromine-bromine bond in Br₂ or to promote the formation of bromine radicals from NBS. acs.orgresearchgate.net This method avoids the need for chemical radical initiators, which can sometimes lead to undesired side products.

Studies have shown that photo-initiated reactions with NBS can lead to significantly improved yields of the desired benzylic bromide compared to thermally initiated reactions. gla.ac.uk For instance, the use of a continuous-flow reactor with photochemical activation has been demonstrated as a scalable and efficient method for benzylic brominations. acs.org This approach allows for precise control over reaction parameters and can lead to high yields with minimal byproducts. acs.org An aqueous system of H₂O₂–HBr under illumination has also been reported as an efficient and environmentally friendly method for the selective monobromination of toluene derivatives. lookchem.com

| Initiation Method | Description | Advantages |

| Photochemical Initiation | Use of light to generate bromine radicals. gla.ac.ukresearchgate.net | Clean reaction conditions, avoids chemical initiators, can lead to higher yields. gla.ac.uk |

| Thermal Initiation | Use of heat and a radical initiator (e.g., AIBN). gla.ac.uk | Traditional method, effective for many substrates. |

While less common for benzylic bromination specifically, catalytic methods have been explored for aromatic brominations. Zeolites, which are microporous aluminosilicate (B74896) minerals, can act as catalysts in certain bromination reactions. rsc.orgnih.gov For instance, an Fe₂O₃/zeolite system has been used for the catalytic bromination of non-activated aromatic compounds, where FeBr₃ is formed in situ and acts as the catalytic species. rsc.org However, the primary application of zeolites in related chemistry is often in electrophilic aromatic substitution rather than radical benzylic bromination. nih.govresearchgate.netmdpi.com The shape-selective nature of zeolites can influence regioselectivity in aromatic substitutions, but their direct role in catalyzing the radical bromination at the benzylic position is not as well-established as radical initiators. researchgate.net

Esterification Routes Utilizing Bromomethylbenzoic Acids

An alternative synthetic pathway to this compound involves the esterification of 3-(bromomethyl)benzoic acid with tert-butanol (B103910). This approach separates the bromination and esterification steps.

The direct esterification of a carboxylic acid with an alcohol is a fundamental reaction in organic chemistry. In the case of forming a tert-butyl ester, the reaction of 3-(bromomethyl)benzoic acid with tert-butanol can be facilitated by an acid catalyst. researchgate.net However, the steric hindrance of the tertiary alcohol can make this esterification challenging.

Alternative methods for the synthesis of tert-butyl esters include reacting the carboxylic acid with isobutylene (B52900) in the presence of an acid catalyst. Another approach involves the use of coupling agents to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the sterically hindered tert-butanol.

| Reactant | Reactant | Product |

| 3-(Bromomethyl)benzoic acid | tert-Butanol | This compound |

Alternative Esterification Techniques (e.g., using tert-butyl-2,2,2-trichloroacetimidate)

The formation of a tert-butyl ester can be challenging due to the steric hindrance of the tert-butyl group. A robust alternative to standard acid-catalyzed esterification involves the use of tert-butyl 2,2,2-trichloroacetimidate. This method operates under mild, often neutral conditions, avoiding the harsh acids that can decompose sensitive substrates. nih.gov

The reaction proceeds through a symbiotic activation mechanism. nih.gov The carboxylic acid protonates the nitrogen atom of the trichloroacetimidate (B1259523), which then rearranges and eliminates the stable and easily removable trichloroacetamide (B1219227) byproduct, forming a tert-butyl carbocation. nih.gov This cation is subsequently trapped by the carboxylate anion to yield the desired tert-butyl ester. This process is efficient and generally does not require an external promoter or catalyst. nih.gov The reaction is often performed by heating the carboxylic acid and tert-butyl 2,2,2-trichloroacetimidate in a nonpolar solvent. enamine.net

Table 1: Esterification using tert-Butyl 2,2,2-trichloroacetimidate

| Carboxylic Acid Substrate | Conditions | Yield | Reference |

|---|---|---|---|

| Benzoic Acid | Toluene, Reflux | 84% | nih.gov |

| Diphenylacetic Acid | Toluene, Reflux | High | nih.gov |

| 2-Bromododecanoic Acid | Toluene, Reflux | Good | nih.gov |

| 3-Nitrobenzoic Acid | Toluene, Reflux, 24h | 81% | - |

This table presents data for the esterification of various carboxylic acids to demonstrate the general applicability of the trichloroacetimidate method.

Conversion from Related Halogenated Precursors

A common and effective method for synthesizing benzylic bromides from their corresponding chlorides is the Finkelstein reaction. wikipedia.orgbyjus.com This reaction involves a nucleophilic substitution (SN2) where a halide is exchanged for another. wikipedia.org To prepare this compound from tert-butyl 3-(chloromethyl)benzoate, the chloro-compound would be treated with a bromide salt, typically sodium bromide or lithium bromide, in a suitable solvent.

The success of the Finkelstein reaction hinges on Le Châtelier's principle. sciencemadness.org By using a solvent in which the incoming halide salt (e.g., NaBr) is soluble but the leaving halide salt (e.g., NaCl) is not, the equilibrium is driven towards the product as the insoluble salt precipitates out of the solution. byjus.comsciencemadness.orgadichemistry.com Acetone is the classic solvent for this transformation, as sodium bromide is moderately soluble in it, while sodium chloride is virtually insoluble. byjus.comsciencemadness.org The reaction works exceptionally well for primary benzylic halides due to the stability of the SN2 transition state. sciencemadness.org

Table 2: Principles of the Finkelstein Reaction for Halogen Exchange

| Substrate Type | Reagent | Solvent | Driving Force | Reactivity |

|---|---|---|---|---|

| Alkyl Chloride | NaBr | Acetone | Precipitation of NaCl | Good |

| Benzyl (B1604629) Chloride | NaBr | Acetone | Precipitation of NaCl | Excellent |

| Alkyl Bromide | NaCl | Acetone | Precipitation of NaBr | Less Favorable |

This table illustrates the general principles and relative reactivity for the Finkelstein reaction.

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of this compound can be made greener by focusing on solvent choice and catalytic efficiency.

Solvent Selection and Minimization in Bromination Reactions

The traditional Wohl-Ziegler bromination of benzylic positions often employs hazardous chlorinated solvents like carbon tetrachloride (CCl₄). wikipedia.orgmychemblog.com Green chemistry principles advocate for their replacement with less toxic and more environmentally friendly alternatives. researchgate.net Acetonitrile has emerged as a suitable replacement, often improving yields and process reproducibility in radical brominations of toluene derivatives. researchgate.netbenthamdirect.com Other approaches include using mixtures of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium, which provides an efficient and practical alternative to using liquid bromine. rsc.org

Furthermore, continuous flow processes have been developed for photochemical benzylic brominations. rsc.org These systems can minimize solvent use and even allow for solvent-free reactions, significantly improving the process mass intensity (PMI), a key metric in green chemistry. rsc.org

Table 3: Comparison of Solvents for Benzylic Bromination

| Solvent | Hazards | Green Attributes | Typical Use Case |

|---|---|---|---|

| Carbon Tetrachloride (CCl₄) | Toxic, Ozone-depleting | None | Traditional Wohl-Ziegler |

| Acetonitrile (CH₃CN) | Flammable, Toxic | Less toxic than CCl₄, avoids chlorination | Greener alternative to CCl₄ |

| Ethyl Acetate | Flammable | Biodegradable, lower toxicity | Alternative green solvent |

| Water | None | Most environmentally benign | Aqueous phase bromination with NaBr/NaBrO₃ |

| Solvent-free | None | Ideal atom economy, minimizes waste | Intensified flow chemistry processes |

This table compares traditional and greener solvent choices for benzylic bromination reactions.

Catalysis for Enhanced Atom Economy and Selectivity

Catalysis plays a crucial role in developing greener synthetic routes by enhancing reaction rates, selectivity, and atom economy. In the context of producing this compound, catalysis is primarily applied during the benzylic bromination step.

One of the major challenges in the bromination of toluene derivatives is preventing side reactions, such as over-bromination to di- or tri-brominated species or competing bromination on the aromatic ring. scientificupdate.com Lewis acid catalysis, for instance using zirconium(IV) chloride (ZrCl₄) with a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), has been shown to selectively promote benzylic bromination over aromatic ring bromination. scientificupdate.com

Photochemical methods offer another catalytic approach. rsc.org Using light (e.g., 405 nm LEDs) to initiate the radical reaction can avoid the need for chemical radical initiators like AIBN or benzoyl peroxide. scientificupdate.com Continuous flow photochemical reactors, which use in situ generated bromine from NaBrO₃/HBr, provide excellent control over reaction conditions, leading to high selectivity and throughput, thus maximizing atom economy and safety. rsc.orgscientificupdate.com

Table 4: Catalytic Systems for Selective Benzylic Bromination

| Catalytic System | Brominating Agent | Advantages |

|---|---|---|

| Lewis Acid (e.g., ZrCl₄) | DBDMH | High selectivity for benzylic position, prevents ring bromination. scientificupdate.com |

| Photochemical (e.g., 405 nm LED) | In situ Br₂ (from NaBrO₃/HBr) | Avoids chemical initiators, high throughput, excellent process control, improved safety. rsc.orgscientificupdate.com |

| Radical Initiator (e.g., AIBN) | NBS | Traditional method, but less selective and uses stoichiometric initiator. mychemblog.com |

This table summarizes modern catalytic approaches that enhance the selectivity and green profile of benzylic bromination.

Reaction Mechanisms and Mechanistic Studies of Tert Butyl 3 Bromomethyl Benzoate Transformations

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions at the benzylic carbon of tert-butyl 3-(bromomethyl)benzoate are a cornerstone of its chemical profile. These reactions involve the displacement of the bromide ion, a good leaving group, by a nucleophile.

SN1 and SN2 Pathways at the Benzylic Carbon

The benzylic position of this compound is amenable to both S_N_1 and S_N_2 reaction mechanisms. The choice between these pathways is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction conditions.

The S_N_1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a two-step process. pressbooks.pub The initial and rate-determining step involves the departure of the bromide leaving group to form a relatively stable benzylic carbocation. pressbooks.pub This stability is attributed to the resonance delocalization of the positive charge over the adjacent benzene (B151609) ring. The second step is the rapid attack of a nucleophile on the carbocation intermediate. pressbooks.pub Tertiary alkyl halides are particularly favorable for S_N_1 reactions due to the stability of the resulting carbocation. pressbooks.pub

In contrast, the S_N_2 (Substitution Nucleophilic Bimolecular) mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. stackexchange.com This pathway is favored by strong nucleophiles and is sensitive to steric hindrance around the reaction center. stackexchange.com For primary and secondary alkyl carbons, the S_N_2 pathway is generally preferred. stackexchange.com

The competition between S_N_1 and S_N_2 pathways at the benzylic carbon of this compound is a finely balanced affair. While the primary nature of the benzylic carbon might suggest a preference for the S_N_2 mechanism, the potential for resonance stabilization of the carbocation intermediate makes the S_N_1 pathway a viable alternative, especially with weaker nucleophiles or in polar, protic solvents that can solvate the carbocation.

Stereochemical Outcomes and Control in Substitution Reactions

The stereochemical outcome of a nucleophilic substitution reaction provides valuable insight into the operative mechanism.

S_N_1 reactions that proceed through a planar carbocation intermediate typically lead to a racemic mixture of products if the starting material is chiral. This is because the nucleophile can attack the carbocation from either face with equal probability.

S_N_2 reactions , on the other hand, are characterized by an inversion of stereochemistry at the reaction center. This is a direct consequence of the backside attack of the nucleophile, which forces the other three groups on the carbon to "flip" like an umbrella in the wind.

While this compound itself is not chiral, studies on related chiral benzylic halides have been instrumental in understanding these stereochemical principles. Controlling the stereochemical outcome in reactions involving this compound often relies on the careful selection of reagents and reaction conditions to favor one mechanistic pathway over the other.

Radical Reactions Involving the Bromomethyl Group

The bromomethyl group of this compound is also susceptible to radical reactions, which proceed via a different set of intermediates and mechanisms compared to nucleophilic substitutions.

Formation and Reactivity of Benzylic Radicals

Benzylic C-H bonds are weaker than typical alkyl C-H bonds, making them more susceptible to homolytic cleavage to form benzylic radicals. masterorganicchemistry.com In the case of this compound, the C-Br bond can undergo homolytic cleavage, particularly under the influence of heat or light, to generate a benzylic radical. masterorganicchemistry.com This radical is stabilized by resonance, with the unpaired electron delocalized over the benzene ring. masterorganicchemistry.com

Once formed, this benzylic radical can participate in a variety of reactions. A common example is radical bromination, where the radical abstracts a bromine atom from a bromine molecule (Br_2_) or another bromine source like N-bromosuccinimide (NBS). masterorganicchemistry.com Radical reactions can also be initiated by radical initiators such as AIBN (azobisisobutyronitrile). libretexts.org These reactions often proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org

Photophysical Studies and Lifetime Analysis of Intermediates

Cross-Coupling Reactions

This compound can participate in cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. These reactions are typically catalyzed by transition metals, most commonly palladium. nih.govorganic-chemistry.org

In a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki or Hiyama coupling, an organometallic reagent (e.g., an organoboron or organosilicon compound) is coupled with an organic halide in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.netnih.gov The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

For this compound, the C-Br bond is the site of oxidative addition to the palladium(0) catalyst. This step forms an organopalladium(II) intermediate. Subsequent transmetalation with the organometallic coupling partner and reductive elimination from the palladium center yields the desired cross-coupled product and regenerates the palladium(0) catalyst. The use of specific ligands, such as phosphines, can significantly influence the efficiency and scope of these reactions. organic-chemistry.orgnih.gov

Palladium-Catalyzed Coupling Reactions

The benzylic bromide moiety of this compound makes it an excellent substrate for several palladium-catalyzed cross-coupling reactions. These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the benzylic halide with an organoboron compound, such as a boronic acid or ester, to form a new carbon-carbon bond. wikipedia.org For a substrate like this compound, the reaction would be initiated by the oxidative addition of the C-Br bond to a Pd(0) catalyst. libretexts.org This is followed by transmetalation with a boronate complex (formed from the organoboron reagent and a base) and subsequent reductive elimination to yield the arylated product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org Studies on the Suzuki-Miyaura coupling of benzyl (B1604629) halides have demonstrated its efficacy, providing a reliable method to access diarylmethane substructures. nih.govnih.gov The use of specific ligands, such as JohnPhos, can be crucial for achieving good yields, especially under microwave conditions. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the benzyl bromide with an alkene to form a substituted alkene. wikipedia.org The mechanism starts with the oxidative addition of the benzyl bromide to the Pd(0) catalyst. libretexts.org The resulting palladium complex then coordinates with the alkene, followed by migratory insertion of the benzyl group into the double bond. A subsequent β-hydride elimination releases the final product and a palladium-hydride species, which, upon reaction with a base, regenerates the Pd(0) catalyst. libretexts.org While classic Heck reactions often use aryl or vinyl halides, the use of benzyl halides is also established. wikipedia.orgnih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the benzylic halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The catalytic cycle involves a palladium catalyst and typically a copper(I) co-catalyst. organic-chemistry.orgyoutube.com The palladium cycle mirrors other cross-coupling reactions (oxidative addition, reductive elimination), while the copper cycle facilitates the formation of a copper acetylide intermediate that participates in the transmetalation step with the organopalladium complex. wikipedia.orgyoutube.com Efficient Sonogashira couplings of benzyl bromides with lithium acetylides have been developed, proceeding rapidly at room temperature and tolerating various functional groups. nih.gov

Buchwald-Hartwig Amination: This powerful method forms a carbon-nitrogen bond by coupling the benzyl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The mechanism involves the oxidative addition of the C-Br bond to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-benzylated amine product. wikipedia.orgyoutube.com This reaction has significantly expanded the ability to synthesize aromatic and benzylic amines under relatively mild conditions. wikipedia.org

Table 1: Overview of Palladium-Catalyzed Reactions for Benzylic Bromides

| Reaction Name | Coupling Partner | Key Mechanistic Steps | Resulting Bond |

| Suzuki-Miyaura Coupling | Organoboron Reagent | Oxidative Addition, Transmetalation, Reductive Elimination | C(sp³)–C(sp²) / C(sp³)–C(sp³) |

| Heck Reaction | Alkene | Oxidative Addition, Migratory Insertion, β-Hydride Elimination | C(sp³)–C(sp²) |

| Sonogashira Coupling | Terminal Alkyne | Oxidative Addition, Transmetalation (often Cu-mediated), Reductive Elimination | C(sp³)–C(sp) |

| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination | C(sp³)–N |

Other Metal-Catalyzed Cross-Coupling Methodologies

Beyond palladium, other transition metals are effective in catalyzing cross-coupling reactions at the benzylic position.

Nickel-Catalyzed Reactions: Nickel catalysts have been employed for Heck-type reactions of benzyl chlorides with simple olefins. nih.gov These reactions can exhibit high chemoselectivity and provide access to 1,1-disubstituted olefins, a different selectivity pattern than typically seen with palladium. nih.gov Nickel is also used in cross-electrophile couplings, which merge two different electrophiles. nih.gov

Iron-Catalyzed Reactions: Iron, an earth-abundant and less toxic metal, has emerged as a catalyst for the cross-coupling of benzyl halides. Iron-catalyzed reactions can couple benzyl halides with thiols or alcohols to form thioethers and ethers, respectively. chemrxiv.orgchemrxiv.org Mechanistic experiments suggest these transformations can proceed via a stereoablative pathway, likely involving a benzylic radical intermediate. chemrxiv.orgchemrxiv.org Additionally, iron can catalyze the coupling of benzyl halides with disulfides without the need for an external reductant. nih.gov

Rearrangement and Elimination Pathways

In addition to substitution and coupling reactions, this compound can undergo rearrangement and elimination, primarily influenced by the nature of its two functional groups.

The most characteristic elimination pathway for this molecule involves the tert-butyl ester group. Under acidic conditions, the ester's carbonyl oxygen is protonated, making the tert-butyl group an excellent leaving group. It departs as the relatively stable tert-butyl carbocation, which is subsequently deprotonated to form 2-methylpropene (isobutylene). stackexchange.com This deprotection strategy is a common method for converting tert-butyl esters back to carboxylic acids. stackexchange.comorganic-chemistry.org Alternatively, strong, non-nucleophilic bases can also effect the cleavage of tert-butyl benzoates via an E2 mechanism. organic-chemistry.org

The bromomethyl group itself is subject to standard elimination reactions. In the presence of a strong, hindered base like potassium tert-butoxide, an E2 elimination can occur, where a base abstracts a benzylic proton while the bromide ion departs simultaneously. libretexts.org However, due to the high reactivity of the benzylic position towards substitution, elimination is often a competing side reaction rather than the primary pathway unless sterically demanding bases are used. libretexts.orggla.ac.uk

Rearrangement reactions for this specific structure are less common. While rearrangements involving benzylic systems, such as the Wittig rearrangement of benzyl ethers, are known, they require specific conditions like the formation of an α-lithioether, which are not typical for this substrate's general transformations. lookchem.com

Computational Chemistry and DFT Analysis of Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex mechanisms of transition-metal-catalyzed reactions, including those involving benzylic substrates analogous to this compound. researchgate.netrsc.org

Transition State Analysis and Energy Profiles

Computational studies allow for the detailed mapping of reaction pathways by calculating the energies of reactants, intermediates, transition states, and products. For palladium-catalyzed cross-couplings, DFT can be used to construct a complete potential energy surface for the catalytic cycle. researchgate.net

This analysis helps identify the rate-determining step of the reaction by locating the transition state with the highest energy barrier. For instance, in palladium-catalyzed carbene insertion reactions involving benzyl bromide, kinetic and computational studies have suggested that the rate-determining step is the formation of the carbene, not the subsequent insertion or elimination steps. rsc.org DFT calculations can model the geometries of transition states, providing insight into the bonding changes that occur during key steps like oxidative addition and reductive elimination.

Understanding Selectivity through Computational Modeling

DFT calculations are crucial for understanding and predicting the selectivity (chemo-, regio-, and stereo-selectivity) of chemical reactions. By comparing the activation energy barriers for different possible reaction pathways, chemists can predict which product is kinetically favored.

In the context of reactions involving benzylic substrates, computational models have been used to explain selectivity. For example, in palladium-catalyzed carbene insertion reactions, theoretical investigations suggest that selectivity originates from frontier molecular orbital interactions during the carbene insertion step, rather than from the subsequent β-hydride elimination as is often assumed. rsc.org Similarly, in nickel-catalyzed couplings, DFT studies have helped to determine whether radical addition or oxidative addition is the selectivity-determining step, depending on the specific ligand system used. nih.gov This level of mechanistic detail, often inaccessible through experimental means alone, is vital for the rational design of new catalysts and the optimization of reaction conditions.

Applications in Complex Molecule Synthesis

Role as a Key Synthetic Intermediate

The dual functionality of tert-butyl 3-(bromomethyl)benzoate positions it as a versatile intermediate for constructing elaborate molecular architectures. The tert-butyl group provides stability to the ester under basic conditions, which might be necessary for reactions involving the bromomethyl group. mdpi.com This protecting group can be selectively removed later under acidic conditions, unmasking the carboxylic acid for further modification. orgsyn.org This strategic protection is essential in multi-step syntheses where precise control over reactive sites is paramount.

In the realm of medicinal chemistry, the synthesis of novel organic molecules is fundamental to the discovery of new therapeutic agents. Building blocks like this compound and its structural isomers are instrumental in this process.

The (halomethyl)benzoate scaffold is a component in the synthesis of various pharmaceutical intermediates. For instance, the related compound tert-butyl 4-chloromethylbenzoate is noted for its wide application as an intermediate for anti-cancer agents. google.com The downstream drugs derived from this type of intermediate have demonstrated significant cytotoxicity against human tumor cell models. google.com The reactivity of the halomethyl group allows for its attachment to larger, more complex molecules.

Furthermore, the synthesis of unnatural, Cα-tetrasubstituted α-amino acids, which are crucial for creating peptide mimetics with enhanced structural stability, can utilize intermediates with similar functional arrangements. mdpi.com For example, a tetrahydrofuran (B95107) amino acid was synthesized using a compound featuring a bromophenyl group, demonstrating how such halogenated building blocks facilitate the construction of complex backbones for bioactive peptides. mdpi.com The tert-butyl ester group, in this context, is particularly useful because it remains stable under the strongly basic conditions often required for such syntheses. mdpi.com

Table 1: Examples of Related Intermediates in Drug Synthesis

| Intermediate Class | Application Example | Research Focus | Citation |

| tert-Butyl (halomethyl)benzoates | Intermediate for anti-cancer agents | Development of cytotoxic compounds | google.com |

| Phenyl-brominated Compounds | Synthesis of Cα-tetrasubstituted α-amino acids | Creation of peptide mimetics with stabilized secondary structures | mdpi.com |

| tert-Butyl Carbamates | Synthesis of derivatives with anti-inflammatory activity | Evaluation of in vivo anti-inflammatory properties | researchgate.net |

Bioactive scaffolds are core molecular structures from which a variety of potent and selective drugs can be derived. The chemical properties of this compound make it a suitable precursor for assembling various heterocyclic scaffolds, which are common in drug molecules. The reactive bromomethyl group can be used to alkylate nitrogen, oxygen, or sulfur-containing heterocycles, effectively "stitching" the benzoate (B1203000) moiety onto a core structure. While direct synthesis of naphthyridine derivatives using this specific reagent is not prominently detailed in the provided research, the general synthetic logic applies. The construction of such complex fused ring systems often involves the condensation of smaller, functionalized building blocks, a role for which this compound is well-suited.

The utility of this compound extends beyond pharmaceuticals into the field of material science. Its ability to react and incorporate into larger structures is valuable for creating polymers and other functional materials with tailored properties. ambeed.combldpharm.com

Benzylic bromide functionalities are effective for modifying and cross-linking polymers. tue.nl In one study, a related isomer, 2-(methacryloyloxy)ethyl 4-(bromomethyl)benzoate (B8499459), was copolymerized with butyl methacrylate (B99206). tue.nl The resulting linear polymer, which contained pendant bromomethyl groups, was subsequently cross-linked by reacting it with the difunctional amine 1,4-diazabicyclo[2.2.2]octane (DABCO). tue.nl This reaction forms a dynamic network, creating a material that combines the robustness of a thermoset with the reprocessability of a thermoplastic. tue.nl The cross-links are reversible, and the material's relaxation properties are highly dependent on temperature. tue.nl This approach is a key strategy for developing "smart" materials and self-healing polymers. The use of t-butyl perbenzoate has also been explored for crosslinking nylon 66 fibers, where it was found to increase the Young's modulus of the material. researchgate.net

Table 2: Polymer Synthesis Using a (Bromomethyl)benzoate Monomer

| Parameter | Value/Reagent | Purpose | Citation |

| Monomers | Butyl methacrylate (BMA), 2-(methacryloyloxy)ethyl 4-(bromomethyl)benzoate (BrEMA) | Form the main polymer backbone and provide reactive sites | tue.nl |

| Initiator | AIBN (Azobisisobutyronitrile) | To start the free-radical polymerization | tue.nl |

| Chain Transfer Agent | 1-Decanethiol | To control the molecular weight of the polymer | tue.nl |

| Solvent | Tetrahydrofuran (THF) | To dissolve reactants and control viscosity | tue.nl |

| Temperature | 50 °C | To initiate polymerization | tue.nl |

| Cross-linker | 1,4-diazabicyclo[2.2.2]octane (DABCO) | To form a dynamic network via transalkylation | tue.nl |

Functional materials are designed to possess specific properties that allow them to perform a particular function, such as in electronics, optics, or separation technologies. The incorporation of this compound or its derivatives can impart desired characteristics. The tert-butyl group itself can enhance solubility in organic media and provide steric bulk, while the reactive handle allows the molecule to be covalently integrated into a larger system. mdpi.com For example, compounds like methyl 3,5-bis(bromomethyl)benzoate are used as building blocks in material science. bldpharm.com These types of molecules serve as precursors for specialized polymers, coatings, and other functional materials where a rigid aromatic core and reactive peripheral groups are required. mdpi.combldpharm.com

Agrochemical Synthesis

While direct application of this compound in commercial agrochemicals is not extensively documented in public literature, its structural motifs are present in molecules with agricultural relevance. Aromatic aldehydes and their derivatives are known intermediates in the synthesis of various agrochemicals. organic-chemistry.org The benzylic bromide of this compound can be converted to an aldehyde functionality through various oxidative methods. This positions the compound as a potential precursor for active ingredients in pesticides or herbicides, where the benzoate moiety could be further functionalized to tune the biological activity and physical properties of the final product. organic-chemistry.org

Derivatization Strategies

The reactivity of the benzylic bromide is the cornerstone of the derivatization strategies for this compound. This position is highly susceptible to nucleophilic attack, enabling the introduction of a wide array of functional groups.

The benzylic carbon in this compound is an excellent electrophilic site for reactions with heteroatom nucleophiles. These substitution reactions, typically proceeding via an SN2 mechanism, allow for the facile introduction of nitrogen, oxygen, and sulfur atoms, leading to a diverse range of derivatives. khanacademy.org

Nitrogen Nucleophiles: Primary and secondary amines readily displace the bromide to form the corresponding benzylic amines. This reaction is fundamental for building more complex structures containing nitrogen, which are prevalent in pharmaceuticals and other biologically active compounds.

Oxygen Nucleophiles: Alcohols and phenols, often in the presence of a non-nucleophilic base to generate the corresponding alkoxide or phenoxide, react to form ethers. This strategy is used to link the benzoate core to other molecular fragments through an ether linkage.

Sulfur Nucleophiles: Thiols react in a similar fashion to alcohols to yield thioethers (sulfides). This reaction is valuable for introducing sulfur into the molecular framework, a common element in various therapeutic agents and materials.

Table 1: Representative Heteroatom Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Nitrogen | Diethylamine | tert-Butyl 3-((diethylamino)methyl)benzoate |

| Oxygen | Sodium Methoxide | tert-Butyl 3-(methoxymethyl)benzoate |

| Sulfur | Sodium Thiophenolate | tert-Butyl 3-((phenylthio)methyl)benzoate |

Creating new carbon-carbon bonds is a central theme in organic synthesis, and this compound is an adept partner in such reactions. nih.govjwpharmlab.com

The compound serves as an effective alkylating agent for carbon nucleophiles, particularly stabilized carbanions derived from active methylene (B1212753) compounds like dialkyl malonates and ethyl acetoacetate. nih.govjwpharmlab.combldpharm.com In these reactions, a base is used to deprotonate the active methylene compound, generating a nucleophilic enolate which then attacks the benzylic carbon, displacing the bromide and forming a new carbon-carbon bond. This method is a classic and reliable way to extend carbon chains and build molecular complexity. Palladium-catalyzed reactions of aryl halides with stabilized carbanions like those from dialkyl malonates and alkyl cyanoesters have been reported, showcasing the utility of these nucleophiles in forming C-C bonds with aromatic systems. nih.gov

Table 2: Alkylation with Active Methylene Compounds

| Active Methylene Compound | Base | Product |

|---|---|---|

| Diethyl malonate | Sodium ethoxide | Diethyl 2-((3-(tert-butoxycarbonyl)phenyl)methyl)malonate |

| Ethyl cyanoacetate | Sodium hydride | Ethyl 2-cyano-3-(3-(tert-butoxycarbonyl)phenyl)propanoate |

This compound can act as the electrophile in Friedel-Crafts-type alkylation reactions. bldpharm.com In the presence of a Lewis acid catalyst, such as aluminum chloride, the benzylic bromide can alkylate electron-rich aromatic compounds like benzene (B151609), toluene (B28343), or anisole. The Lewis acid assists in generating a benzylic carbocation or a highly polarized complex, which is then attacked by the aromatic ring to form a diarylmethane derivative. This provides a direct method for linking the benzoate structure to another aromatic system.

Formation of Carbon-Carbon Bonds (e.g., Alkylation, Arylation)

Application in Flow Chemistry and Scalable Synthesis

The use of highly reactive intermediates like benzylic bromides can present challenges in traditional batch synthesis, especially on a large scale, due to issues with heat management and safety. Flow chemistry offers a potent solution to these problems. beilstein-journals.org By performing reactions in a continuously flowing stream through a reactor, superior control over reaction parameters like temperature, pressure, and mixing is achieved. beilstein-journals.org

While specific studies detailing the flow synthesis of this compound itself are not prevalent, the methodologies are well-established for similar transformations. achemblock.com The inherent safety and efficiency of flow reactors make them highly suitable for nucleophilic substitution reactions involving this compound. The ability to rapidly screen reaction conditions and the ease of scaling up production by extending the operation time or using parallel reactors make flow chemistry an attractive platform for the industrial synthesis of derivatives of this compound. beilstein-journals.org This approach is gaining significant traction in the pharmaceutical and agrochemical industries for manufacturing fine chemicals. beilstein-journals.org

Process Intensification and Optimization

Process intensification aims to develop manufacturing processes that are substantially smaller, cleaner, and more energy-efficient compared to traditional batch methods. cobaltcommunications.com For the synthesis of pharmaceutical intermediates like this compound, this often involves a shift from conventional batch reactors to continuous flow processes. pharmafeatures.compharmasalmanac.com

The primary synthesis route to this compound involves the radical bromination of its precursor, tert-butyl 3-methylbenzoate. Key areas for process intensification in this transformation include:

Continuous Flow Chemistry : Traditional batch brominations can be challenging to control on a large scale due to the exothermic nature of the reaction and the handling of hazardous reagents like bromine. Continuous flow reactors offer superior heat and mass transfer, enabling better temperature control and minimizing the risk of runaway reactions or the formation of impurities. pharmasalmanac.comntnu.nocetjournal.it A continuous-flow protocol using N-bromosuccinimide (NBS) as the bromine source, activated by a UV light source like a compact fluorescent lamp (CFL), has been shown to be effective for the bromination of benzylic compounds. organic-chemistry.org This approach avoids the use of hazardous chlorinated solvents and allows for safer, more reproducible production. organic-chemistry.org

Reaction Optimization : Optimization of reaction parameters is crucial for maximizing yield and purity. This involves a systematic study of variables such as reagent concentration, temperature, reaction time, and the choice of radical initiator. For the bromination of substituted toluenes, azo compounds like azoisobutyronitrile (AIBN) are often used as radical initiators. google.comgoogle.com The reaction temperature is typically maintained in a range that balances reaction rate with selectivity, often between 70°C and 100°C. google.com

Solvent Selection : The choice of solvent impacts reaction efficiency and environmental footprint. While traditional brominations often used chlorinated solvents, modern process development favors greener alternatives like acetonitrile, chlorobenzene, or ethyl acetate. organic-chemistry.orggoogle.comgoogle.com Reducing the volume of solvent not only makes the process more sustainable but also improves volumetric productivity. cetjournal.it

Table 1: Key Parameters for Synthesis Optimization

| Parameter | Traditional Batch | Intensified Flow Process | Rationale for Intensification |

| Reactor Type | Large Batch Reactor | Microreactor or Tubular Flow Reactor | Enhanced heat/mass transfer, improved safety, smaller footprint. pharmasalmanac.comcetjournal.it |

| Brominating Agent | Liquid Bromine | N-Bromosuccinimide (NBS) | Easier to handle, improved selectivity, reduced hazards. organic-chemistry.orggoogle.com |

| Initiation | Thermal (High Temp) | Photochemical (UV/Visible Light) | Milder conditions, better control, energy efficiency. organic-chemistry.orggoogle.com |

| Temperature Control | Difficult, potential for hot spots | Precise and uniform | Minimizes side reactions and impurity formation. pharmasalmanac.com |

| Solvent | Chlorinated Solvents (e.g., CCl₄) | Acetonitrile, Ethyl Acetate | Reduced environmental impact and toxicity. organic-chemistry.org |

Industrial-Scale Production Considerations

Scaling up the synthesis of this compound from the lab to an industrial setting introduces several critical considerations to ensure safety, efficiency, and product quality.

Reagent Handling and Safety : The bromination of substituted toluenes can be highly exothermic. On an industrial scale, the controlled addition of the brominating agent is crucial to manage the reaction temperature and prevent runaway conditions. google.com Using N-bromosuccinimide (NBS) in place of elemental bromine is often preferred for large-scale operations due to its solid nature, which simplifies handling. google.com The process must also account for the safe handling of radical initiators, which can be thermally sensitive.

Work-up and Purification : After the reaction is complete, the product must be isolated and purified to meet stringent quality specifications. A typical industrial work-up involves quenching the reaction, followed by a series of extractions to remove unreacted starting materials, the succinimide (B58015) byproduct (if NBS is used), and other impurities. google.com The crude product is often purified by recrystallization from a suitable solvent system, such as a mixture of n-heptane and ethyl acetate, to yield colorless crystals of high purity. google.com Filtration and drying under vacuum are the final steps to isolate the solid product. google.com

Quality Control and Analytics : Throughout the manufacturing process, robust analytical methods are essential. Techniques like High-Performance Liquid Chromatography (HPLC) are used to monitor the reaction's progress, identify the formation of impurities (such as the dibromo- or unreacted starting material), and confirm the purity of the final product. google.com Process Analytical Technology (PAT) can be integrated into continuous manufacturing setups to provide real-time monitoring and control of critical quality attributes. pharmafeatures.com

Table 2: Industrial Production Stages and Controls

| Production Stage | Key Consideration | Control Method/Technology |

| Reaction | Temperature control, reagent addition rate | Jacketed reactors, automated dosing systems, continuous flow reactors. pharmasalmanac.comgoogle.com |

| Quenching | Neutralization of excess reagents | Addition of a reducing agent (e.g., sodium bisulfite), followed by aqueous washes. |

| Extraction | Phase separation efficiency | Use of appropriate immiscible solvents, monitoring of phase separation. google.com |

| Crystallization | Crystal size, purity, and yield | Controlled cooling profiles, anti-solvent addition, seeding. google.com |

| Filtration & Drying | Removal of residual solvent, product stability | Centrifuges or filter dryers, vacuum ovens. google.com |

| Quality Assurance | Final product purity and specifications | HPLC, GC, NMR spectroscopy, melting point analysis. google.comnih.gov |

Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including tert-butyl 3-(bromomethyl)benzoate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, which is invaluable for confirming the structure of the compound and for investigating the mechanisms of reactions in which it participates.

In the ¹H NMR spectrum of this compound, the protons of the tert-butyl group typically appear as a sharp singlet at approximately 1.5 ppm due to their chemical equivalence. The benzylic protons of the bromomethyl group (-CH₂Br) resonate as a singlet around 4.5 ppm. The aromatic protons on the benzene (B151609) ring exhibit a more complex splitting pattern in the region of 7.3-8.0 ppm, characteristic of a 1,3-disubstituted benzene ring.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would show distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group, the benzylic carbon, the carbonyl carbon of the ester, and the carbons of the aromatic ring. By analyzing the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, researchers can unambiguously confirm the successful synthesis of this compound and can study the regioselectivity and stereoselectivity of subsequent reactions.

Table 1: Representative ¹H NMR Spectral Data for Tert-butyl Benzoate (B1203000) Derivatives

| Compound | Functional Group | Chemical Shift (ppm) |

| Benzoic acid tert-butyl ester | tert-butyl (-C(CH₃)₃) | ~1.5 (s, 9H) |

| Aromatic (-C₆H₅) | ~7.4-8.0 (m, 5H) | |

| Methyl 4-(bromomethyl)benzoate (B8499459) | Methylene (B1212753) (-CH₂Br) | ~4.5 (s, 2H) |

| Aromatic (-C₆H₄-) | ~7.4-8.0 (m, 4H) | |

| Methyl (-OCH₃) | ~3.9 (s, 3H) |

Note: 's' denotes a singlet and 'm' denotes a multiplet. The exact chemical shifts can vary slightly depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of this compound. It is frequently used to monitor the progress of a reaction by detecting the disappearance of reactants and the appearance of the desired product.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. Due to the presence of bromine, a characteristic isotopic pattern would be visible for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation patterns include the loss of a tert-butyl group to form a [M - C₄H₉]⁺ ion and the loss of a bromine atom to form a [M - Br]⁺ ion. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula with high accuracy.

Gas chromatography-mass spectrometry (GC-MS) is particularly useful for analyzing complex reaction mixtures, as it separates the components of the mixture before they are introduced into the mass spectrometer. This allows for the identification and quantification of this compound, as well as any byproducts or unreacted starting materials.

X-ray Crystallography for Solid-State Structure Determination

While NMR and MS provide information about the connectivity and molecular weight of this compound, X-ray crystallography offers an unparalleled level of detail regarding its three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

A successful X-ray crystallographic analysis provides precise bond lengths, bond angles, and torsion angles within the molecule. It also reveals the packing arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or van der Waals forces. This information is crucial for understanding the physical properties of the compound and can provide insights into its reactivity. Although specific crystallographic data for this compound is not widely published, the structures of similar benzoate esters have been extensively studied, providing a framework for understanding its likely solid-state conformation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable for identifying the functional groups present in this compound.

IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound would display characteristic absorption bands for its functional groups. A strong absorption band around 1710-1730 cm⁻¹ is indicative of the C=O stretching vibration of the ester carbonyl group. The C-O stretching vibrations of the ester would appear in the 1100-1300 cm⁻¹ region. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration of the bromomethyl group typically appears in the lower frequency region of the spectrum, around 500-600 cm⁻¹.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzene ring in this compound contains a chromophore that absorbs UV light. The spectrum would typically show characteristic absorption bands corresponding to the π → π* transitions of the aromatic system. The position and intensity of these bands can be influenced by the substituents on the benzene ring.

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | > 3000 |

| Carbonyl C=O (Ester) | Stretch | 1710-1730 |

| Aromatic C=C | Stretch | 1450-1600 |

| Ester C-O | Stretch | 1100-1300 |

| Alkyl C-H | Stretch | 2850-2960 |

| C-Br | Stretch | 500-600 |

Future Research Directions and Emerging Applications

Integration into Automated Synthesis Platforms

The evolution of medicinal chemistry and materials science increasingly relies on the rapid synthesis and screening of compound libraries. oxfordglobal.com Automated synthesis platforms, including flow chemistry and high-throughput experimentation (HTE), offer significant advantages in this regard by enabling precise control over reaction parameters, enhancing safety, and accelerating the discovery process. oxfordglobal.comnih.gov

The structure of tert-butyl 3-(bromomethyl)benzoate makes it an ideal candidate for integration into these automated systems. The reactive nature of the benzyl (B1604629) bromide group allows for its participation in a variety of reactions suitable for flow chemistry, such as nucleophilic substitutions and cross-coupling reactions. acs.orgnih.gov Flow chemistry, in particular, allows for the safe handling of reactive intermediates and can lead to improved yields and purity. nih.govnih.gov

Recent advancements in high-throughput experimentation have demonstrated the utility of benzyl bromides in metallaphotoredox reactions for the efficient exploration of chemical space. acs.org This approach allows for the rapid generation of diverse di(hetero)arylmethanes, a common motif in medicinal chemistry. acs.org The application of such HTE techniques to this compound could facilitate the rapid synthesis of novel compound libraries for biological screening.

The table below outlines potential applications of this compound in automated synthesis, drawing parallels from established applications of similar benzyl bromide derivatives.

| Automated Platform | Potential Application of this compound | Benefit |

| Flow Chemistry | Continuous flow nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols, phenols) to generate diverse libraries of substituted benzyl derivatives. | Enhanced reaction control, improved safety for exothermic reactions, potential for telescoped multi-step synthesis without isolation of intermediates. nih.gov |

| High-Throughput Experimentation (HTE) | Parallel synthesis of compound arrays via cross-coupling reactions (e.g., Suzuki, Sonogashira) to explore structure-activity relationships. | Rapid generation of a large number of analogs for screening, efficient optimization of reaction conditions. acs.orgacs.org |

| Robotic Synthesis Platforms | Automated liquid handling for the precise dispensing of this compound and reaction partners in multi-well plates for parallel synthesis. | Increased throughput, reduced manual error, and improved reproducibility of synthetic protocols. oxfordglobal.com |

Exploration in Asymmetric Synthesis

The development of stereochemically pure pharmaceuticals is a cornerstone of modern drug discovery. While direct asymmetric transformations of this compound are not extensively documented, its structure provides a valuable platform for the synthesis of chiral molecules. The benzyl bromide moiety can be used to introduce the 3-(tert-butoxycarbonyl)benzyl group into chiral scaffolds.

Future research could focus on the development of catalytic asymmetric methods that directly involve the benzylic position of this compound. This could include, for example, enantioselective cross-coupling reactions or phase-transfer catalysis to generate chiral centers.

Furthermore, derivatives of this compound can serve as precursors in diastereoselective reactions. For instance, the synthesis of a tetrahydrofuran (B95107) amino acid with orthogonal protecting groups has been demonstrated, showcasing the utility of related bromophenyl derivatives in creating complex chiral structures. mdpi.com

The following table summarizes potential avenues for the exploration of this compound in asymmetric synthesis.

| Asymmetric Strategy | Potential Application | Desired Outcome |

| Catalytic Asymmetric Cross-Coupling | Reaction of this compound with prochiral nucleophiles in the presence of a chiral catalyst. | Enantiomerically enriched products with a newly formed stereocenter at the benzylic position. |

| Chiral Phase-Transfer Catalysis | Alkylation of prochiral substrates using this compound under phase-transfer conditions with a chiral catalyst. | Synthesis of optically active compounds containing the 3-(tert-butoxycarbonyl)benzyl moiety. |

| Diastereoselective Synthesis | Use of this compound to introduce a bulky substituent that can direct the stereochemical outcome of subsequent reactions on a chiral substrate. | Control over the formation of specific diastereomers in complex molecule synthesis. |

Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the C-Br bond and the ester group in this compound can be modulated and enhanced through the use of novel catalytic systems. Research in this area can lead to more efficient and selective synthetic methodologies.

The development of new catalysts for the cross-coupling reactions of benzyl bromides is an active area of research. For example, metallaphotoredox catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions. acs.org Applying these systems to this compound could enable previously challenging transformations.

Furthermore, the development of catalysts for the selective transformation of either the benzyl bromide or the tert-butyl ester group would be highly valuable. For instance, a catalytic system that could selectively activate the C-Br bond in the presence of other sensitive functional groups would expand the synthetic utility of this compound.

The table below details potential novel catalytic systems and their applications for this compound.

| Catalytic System | Application | Advantage |

| Photoredox Catalysis | Cross-electrophile coupling with other halides or activation for reactions with weak nucleophiles. | Mild reaction conditions, high functional group tolerance, and the ability to generate radical intermediates for novel bond formations. acs.org |

| Dual Catalysis | Combination of a transition metal catalyst and an organocatalyst to enable new reaction pathways. | Synergistic activation of both the electrophile and nucleophile, leading to enhanced reactivity and stereoselectivity. |

| Nanocatalysis | Use of catalytically active nanoparticles for enhanced reaction rates and easier catalyst recovery. | High surface area to volume ratio, potential for unique catalytic activity, and improved sustainability through catalyst recycling. |

Applications in Chemical Biology and Medicinal Chemistry Beyond Intermediates

While traditionally used as a synthetic intermediate, the inherent structural features of this compound and its derivatives suggest potential for direct applications in chemical biology and medicinal chemistry. The 3-(tert-butoxycarbonyl)benzyl moiety can be found in a variety of biologically active molecules.

The development of new derivatives of this compound could lead to the discovery of novel therapeutic agents. For example, the synthesis of substituted benzamido phenylcarbamate derivatives has been shown to yield compounds with anti-inflammatory activity. researchgate.net By using this compound as a starting material, a wide range of analogs could be prepared and evaluated for their biological properties.

In the field of chemical biology, the benzyl bromide functionality can be used to covalently modify biological macromolecules, such as proteins or nucleic acids. This could enable the development of chemical probes to study biological processes or for the development of targeted therapeutics.

The following table outlines potential applications of this compound derivatives in chemical biology and medicinal chemistry.

| Application Area | Specific Use | Potential Impact |

| Drug Discovery | Synthesis of novel small molecules for screening against various biological targets (e.g., enzymes, receptors). | Identification of new lead compounds for the treatment of diseases such as cancer, inflammation, and infectious diseases. researchgate.net |

| Chemical Probes | Development of affinity-based probes by attaching a reporter tag (e.g., a fluorophore or biotin) to the benzyl position for target identification and validation. | Elucidation of the mechanism of action of drugs and the study of protein-ligand interactions. |

| Prodrug Design | Incorporation of the 3-(tert-butoxycarbonyl)benzyl group as a promoiety that can be cleaved in vivo to release an active drug. | Improved pharmacokinetic properties, such as increased solubility or targeted drug delivery. |

Sustainable Synthesis and Biocatalysis Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will likely focus on developing more sustainable and environmentally friendly methods for its synthesis and use.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful approach to sustainable synthesis. Enzymes can exhibit high selectivity under mild reaction conditions, reducing the need for protecting groups and minimizing waste. The development of biocatalytic methods for the synthesis of this compound or its derivatives could offer significant advantages over traditional chemical methods. For example, a biocatalytic route for the synthesis of a key statin intermediate, a tert-butyl ester, has been successfully developed. nih.gov

Furthermore, the use of greener solvents and renewable starting materials in the synthesis of this compound is another important area for future research.

The table below highlights potential sustainable approaches for the synthesis and application of this compound.

| Sustainable Approach | Specific Application | Environmental Benefit |

| Biocatalytic Synthesis | Enzymatic resolution of a racemic precursor to obtain enantiomerically pure tert-butyl 3-(hydroxymethyl)benzoate, followed by conversion to the bromide. | High stereoselectivity, mild reaction conditions (aqueous media, room temperature), and reduced use of hazardous reagents. |

| Green Solvents | Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, supercritical CO2, or bio-based solvents. | Reduced environmental impact and improved worker safety. |

| Catalytic Bromination | Use of a recyclable brominating agent or an in-situ generated bromine source to avoid the use of stoichiometric and hazardous brominating reagents. | Minimized waste generation and improved atom economy. organic-chemistry.org |

| Renewable Feedstocks | Exploration of synthetic routes starting from renewable bio-based materials to produce the aromatic core of the molecule. | Reduced reliance on fossil fuels and a more sustainable chemical industry. |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 3-(bromomethyl)benzoate, and what parameters critically influence reaction efficiency?

- Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, tert-butyl esters can be formed using tert-butoxycarbonyl (Boc) protection under reflux with tetrakis(triphenylphosphine)palladium(0) in 1,2-dimethoxyethane/water under inert atmospheres . Key parameters include catalyst loading (5–10 mol%), temperature (reflux at ~90°C), and stoichiometry of boronic acid derivatives.

- Validation : Monitor reaction progress via TLC or LC-MS, and confirm purity via melting point analysis (e.g., 122–124°C observed in analogous tert-butyl esters) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.0 ppm), tert-butyl groups (δ 1.3–1.5 ppm), and bromomethyl signals (δ 4.3–4.5 ppm) .

- IR Spectroscopy : Confirm ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and C-Br absorption near 600 cm⁻¹ .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₅BrO₂: 277.03) .

Q. What purification methods are recommended for this compound?

- Methodology : Use silica gel column chromatography with hexane/ethyl acetate (4:1 v/v) for optimal separation. Recrystallization from ethanol/water mixtures improves purity (>95%). Solvent polarity must balance yield and purity: highly polar solvents may retain brominated by-products .

Q. What safety protocols are essential when handling this compound?

- Best Practices : Use fume hoods for brominated intermediates, wear nitrile gloves, and store at 2–8°C to prevent degradation. Waste must be segregated and treated by licensed facilities to avoid environmental release of brominated contaminants .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products in this compound synthesis?

- Methodology :

- DoE (Design of Experiments) : Vary catalyst (e.g., Pd(PPh₃)₄ vs. PdCl₂), base (Na₂CO₃ vs. K₃PO₄), and solvent systems to identify optimal conditions .

- By-Product Analysis : Use GC-MS or HPLC to detect halogenated side products (e.g., debrominated esters) and adjust stoichiometry or reaction time accordingly .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodology :

- DFT Calculations : Model the steric effects of the tert-butyl group on bromomethyl electrophilicity. Compare activation barriers for SN2 vs. radical pathways .

- Kinetic Studies : Monitor reaction rates under varying temperatures and substituents to infer transition states .

Q. How can contradictions in experimental data (e.g., NMR vs. HRMS results) be resolved during characterization?

- Methodology :

- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. Use high-resolution mass spectrometry to distinguish isotopic patterns (e.g., ⁷⁹Br vs. ⁸¹Br) .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if discrepancies persist .

Q. What decomposition pathways occur under photoredox or thermal conditions, and how can stability be enhanced?

- Methodology :

- Accelerated Stability Testing : Expose the compound to UV light (24W blue LED) or elevated temperatures (40–60°C) and analyze degradation via LC-MS. Add antioxidants (e.g., BHT) or store under nitrogen to suppress radical pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations